Dibenzyl-14-crown-4
Description
Properties
IUPAC Name |
6,6-dibenzyl-1,4,8,11-tetraoxacyclotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-3-8-22(9-4-1)18-24(19-23-10-5-2-6-11-23)20-27-16-14-25-12-7-13-26-15-17-28-21-24/h1-6,8-11H,7,12-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMUFHBMXZLDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCC(COCCOC1)(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399929 | |
| Record name | Lithium ionophore VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106868-21-7 | |
| Record name | Lithium ionophore VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Selection and Functionalization
The synthesis begins with dibenzyl-substituted diols or halo-alcohols. A common approach involves:
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Dibenzyl ether derivatives : Reacting 1,2-dibenzyloxyethane with ethylene glycol ditosylate under basic conditions.
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Nucleophilic substitution : Using potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate diol intermediates, facilitating ether bond formation.
Reaction equation :
Cyclization Strategies
Macrocycle formation requires high-dilution conditions (10⁻³ M) to minimize oligomerization. Key parameters:
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Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) for optimal solubility.
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Temperature : 25–60°C, with lower temperatures favoring slower, controlled cyclization.
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Template ions : Lithium salts (e.g., LiClO₄) preorganize intermediates by coordinating ether oxygens, enhancing cyclization efficiency.
Optimization of Reaction Conditions
Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| K₂CO₃ | THF | 40 | 62 | 92 |
| NaH | DCM | 25 | 58 | 89 |
| Cs₂CO₃ | Acetonitrile | 60 | 70 | 95 |
Key observations :
Solvent and Temperature Effects
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Polar aprotic solvents (e.g., THF) stabilize transition states via dipole interactions.
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Elevated temperatures (60°C) reduce reaction time but risk side reactions (e.g., benzyl oxidation).
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ flow reactors to maintain high-dilution conditions without excessive solvent use:
Green Chemistry Considerations
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Solvent recovery : >90% THF recycling via distillation.
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Waste minimization : Catalytic TsOH neutralization with NaOH produces non-toxic NaTs.
Purification and Characterization
Isolation Techniques
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Recrystallization : From ethanol/water mixtures (70:30 v/v) yields needle-like crystals.
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Distillation : Short-path distillation under reduced pressure (0.1 mmHg) removes low-boiling impurities.
Analytical Validation
| Technique | Parameter Analyzed | Result |
|---|---|---|
| ¹H NMR | Benzyl proton integration | δ 4.5–5.5 ppm (m, 4H) |
| HPLC | Purity | 95.4% (C18 column, MeOH) |
| HRMS | Molecular ion | m/z 384.23 [M+H]⁺ |
Chemical Reactions Analysis
Types of Reactions
6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the ether groups, potentially altering the compound’s ionophoric properties.
Substitution: The benzyl groups can be substituted with other functional groups to create new derivatives with different properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can produce a range of functionalized crown ethers .
Scientific Research Applications
Ion Selective Electrodes
One of the primary applications of 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane is in the development of ion-selective electrodes (ISEs). As a neutral carrier in polyvinyl chloride (PVC) membranes, it facilitates the selective transport of lithium ions. This characteristic makes it particularly useful in electrochemical sensors for lithium detection and quantification in various samples, including biological fluids and environmental samples .
Lithium Ionophore
The compound is also known as Lithium Ionophore VI , highlighting its role in selectively binding lithium ions. This property is critical for applications in battery technology and lithium ion battery research. By improving lithium ion transport within batteries, it enhances their efficiency and performance .
Coordination Chemistry
In coordination chemistry, 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane serves as a ligand that can form complexes with various metal ions. These complexes are studied for their potential applications in catalysis and material science. The ability to selectively bind certain metal ions allows for the development of new materials with tailored properties .
Drug Delivery Systems
Research has indicated potential applications in drug delivery systems due to its ability to encapsulate drug molecules within its cavity structure. This encapsulation can enhance the solubility and bioavailability of poorly soluble drugs, making it a candidate for pharmaceutical formulations that require controlled release mechanisms .
Analytical Chemistry
In analytical chemistry, this compound is utilized for the extraction and separation of specific ions from complex mixtures. Its selectivity towards certain cations allows for improved analytical methods in environmental monitoring and clinical diagnostics .
Case Study 1: Lithium Detection Using ISEs
A study demonstrated the effectiveness of 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane in PVC-based ion-selective electrodes for lithium detection. The electrode exhibited a Nernstian response with a slope close to 59 mV per decade over a concentration range suitable for clinical applications. The selectivity coefficients indicated high selectivity for lithium over other alkali metals .
Case Study 2: Drug Delivery Applications
In another investigation focused on drug delivery systems, researchers encapsulated a poorly soluble anti-cancer drug within the crown ether structure of 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane. The study reported enhanced solubility and sustained release profiles compared to traditional formulations. This approach showed promise for improving therapeutic efficacy while minimizing side effects .
Data Tables
| Application | Description |
|---|---|
| Ion Selective Electrodes | Used as a neutral carrier for lithium detection |
| Lithium Ionophore | Enhances lithium transport in batteries |
| Coordination Chemistry | Forms complexes with metal ions |
| Drug Delivery Systems | Encapsulates drugs for improved bioavailability |
| Analytical Chemistry | Facilitates ion extraction from mixtures |
Mechanism of Action
The mechanism of action of 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane involves its ability to form stable complexes with specific ions, particularly lithium ions. The crown ether structure provides a cavity that can encapsulate the ion, facilitating its transport across membranes. This ionophoric activity is crucial for its applications in ion-selective electrodes and other analytical devices .
Comparison with Similar Compounds
Key Observations:
Substituent Effects : The benzyl groups in 6,6-dibenzyl-14-crown-4 improve Li⁺ selectivity by sterically hindering larger cations (e.g., Na⁺) and enhancing membrane compatibility . In contrast, the unsubstituted 12-crown-4 exhibits lower selectivity due to its smaller cavity size and lack of hydrophobic groups .
Ionophore Class: Non-cyclic diamides like Li Ionophore III achieve high selectivity via preorganized binding pockets but require plasticizers for membrane integration, unlike crown ethers .
Performance in Sensors : 6,6-Dibenzyl-14-crown-4-based ISEs demonstrate Nernstian slopes of ~55 mV/decade for Li⁺, outperforming 12-crown-4 (~45 mV/decade) and rivaling diamide-based systems .
Biological Activity
6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane, commonly referred to as dibenzyl-14-crown-4, is a crown ether derivative notable for its applications in ion-selective electrodes and potential therapeutic uses. Its unique molecular structure allows it to function effectively as a neutral carrier for lithium ions in various electrochemical applications.
- Chemical Formula : CHO
- Molecular Weight : 384.51 g/mol
- CAS Number : 106868-21-7
Biological Activity Overview
Research indicates that 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane exhibits significant biological activity primarily through its role as an ionophore. Ionophores facilitate the transport of ions across lipid membranes, which is crucial in various biological processes.
Table 1: Summary of Biological Activities
The mechanism by which 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane operates involves its ability to form complexes with lithium ions. This property is leveraged in the development of ion-selective electrodes that provide accurate measurements of lithium concentration in biological fluids.
Case Study: Lithium Measurement
In a study conducted by Coldur et al., the compound was integrated into a potentiometric flow injection system designed for serum analysis. The results demonstrated that the electrodes modified with this compound exhibited improved sensitivity and selectivity for lithium ions compared to traditional methods.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane:
- Electrode Performance : The incorporation of this compound into ion-selective membranes significantly enhances the performance of electrochemical sensors. For instance, sensors showed a linear response range from to M for lithium detection with a high slope of calibration curves .
- Stability and Reversibility : Modified electrodes displayed excellent potential stability and reversibility during ion exchange processes. This stability is crucial for reliable long-term monitoring in clinical settings .
- Application in Clinical Diagnostics : The ability to accurately measure lithium levels has implications for the management of bipolar disorder and other psychiatric conditions where lithium therapy is common .
Q & A
Q. What are the established synthetic methodologies for 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves macrocyclic ether formation via templated cyclization. A common approach is the condensation of dibenzyl-substituted diols with tosylated or mesylated precursors under high-dilution conditions to minimize oligomerization. Key variables include solvent polarity (e.g., THF or DCM), temperature (25–60°C), and catalyst choice (e.g., alkali metal salts for oxygen activation). For example, describes analogous macrocyclic ligand syntheses using benzyl-protected intermediates, suggesting that deprotection steps (e.g., catalytic hydrogenation) may follow cyclization. Yield optimization often requires iterative adjustment of stoichiometry and reaction time, with purity verified via HPLC or NMR .
Q. How is 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane characterized structurally, and what analytical techniques are critical for confirming its configuration?
Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to identify benzyl protons (δ 4.5–5.5 ppm) and ether oxygen environments.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular mass (CHO; exact mass 408.23 g/mol).
- X-ray Crystallography : For definitive confirmation of the 14-membered macrocyclic ring and dibenzyl substituent positions.
highlights its use in lithium ionophores, implying that characterization must also assess purity (>98%) to avoid interference in sensor applications .
Q. What is the hypothesized mechanism of lithium ion selectivity in 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotradecane-based sensors?
Methodological Answer: The compound acts as a lithium ionophore by coordinating Li via its four ether oxygen atoms, forming a stable 1:1 complex. Selectivity over Na or K arises from the cavity size (~1.4 Å), which matches Li’s ionic radius (0.76 Å) when partially desolvated. Experimental validation involves potentiometric measurements using ion-selective electrodes (ISEs) with a membrane containing the ionophore, plasticizer (e.g., NPOE), and lipophilic additive (e.g., TOPh). Selectivity coefficients () are calculated via the separate solution method .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or MD simulations) guide the design of derivatives with enhanced ionophoric properties?
Methodological Answer: Density functional theory (DFT) optimizes substituent effects on Li binding energy and cavity geometry. For instance:
- Substituent Modifications : Replacing benzyl groups with electron-withdrawing groups (e.g., nitro) may increase Li affinity by polarizing ether oxygens.
- Cavity Tuning : Molecular dynamics (MD) simulations predict conformational flexibility and solvation dynamics. emphasizes aligning such models with experimental data (e.g., X-ray structures) to validate predictions .
Q. What experimental strategies resolve contradictions in reported binding constants for 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane across different solvent systems?
Methodological Answer: Discrepancies often stem from solvent polarity effects on ion pairing. A systematic approach includes:
Solvent Screening : Compare binding constants () in aprotic (e.g., THF) vs. polar protic solvents (e.g., MeOH).
Activity Coefficient Corrections : Use the Pitzer equation to account for ionic strength variations.
Spectroscopic Titrations : UV-Vis or fluorescence assays with a chromoionophore (e.g., chromoionophore VII in ) to quantify Li binding independently of electrochemical interference .
Q. How does the compound’s conformational flexibility impact its performance in solid-state vs. liquid-phase sensor architectures?
Methodological Answer: In solid-state membranes (e.g., PVC-based ISEs), restricted mobility may reduce ionophore-Li association kinetics. Comparative studies should measure:
- Response Time : Via chronopotentiometry in stirred vs. unstirred solutions.
- Detection Limit : Using the IUPAC recommended method (linear range of 10 to 10 M Li).
notes its use in nanosensors, suggesting that embedding the ionophore in lipid bilayers (e.g., PEG-lipid vesicles) may enhance dynamic response .
Methodological Design Considerations
Q. What factorial design parameters optimize the fabrication of lithium-selective sensors using this ionophore?
Methodological Answer: A 2 factorial design evaluates critical factors:
Q. How can researchers validate the compound’s stability under prolonged electrochemical cycling?
Methodological Answer:
- Accelerated Aging Tests : Expose sensor membranes to elevated temperatures (40–60°C) and humidity (70% RH) for 1–4 weeks.
- Post-Test Analysis : ATR-FTIR to detect ether bond degradation; SEM-EDS to check for ionophore leaching.
notes stability concerns in analogous macrocycles, recommending inert-atmosphere handling to prevent oxidation .
Theoretical Framework Integration
Q. How does the preorganization concept in supramolecular chemistry explain the ion selectivity of 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane?
Methodological Answer: Preorganization theory posits that macrocycles with rigid, pre-shaped cavities exhibit higher selectivity due to reduced entropic penalties upon binding. Comparative studies with flexible analogs (e.g., open-chain crown ethers) can quantify this effect via binding entropy calculations () from van’t Hoff plots. and stress aligning such analyses with established theories like the Hofmeister series or HSAB principle .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
